3-chloro-N-(5-chloropyridin-2-yl)benzenesulfonamide
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Overview
Description
3-Chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide is an organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chlorine and a pyridine ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide typically involves a multi-step process. One common method includes the chlorination of pyridine followed by sulfonation and subsequent coupling with a chlorobenzene derivative. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination and sulfonation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, potentially inhibiting enzyme activity. This interaction can disrupt normal cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(4-chlorophenyl)benzene-1-sulfonamide
- 3-Chloro-N-(2-chloropyridin-3-yl)benzene-1-sulfonamide
- 3-Chloro-N-(5-chloropyridin-3-yl)benzene-1-sulfonamide
Uniqueness
3-Chloro-N-(5-chloropyridin-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted applications in research and industry .
Properties
Molecular Formula |
C11H8Cl2N2O2S |
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Molecular Weight |
303.2 g/mol |
IUPAC Name |
3-chloro-N-(5-chloropyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H8Cl2N2O2S/c12-8-2-1-3-10(6-8)18(16,17)15-11-5-4-9(13)7-14-11/h1-7H,(H,14,15) |
InChI Key |
SPJOIAZXPUFJKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
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